molecular formula C21H16O2 B14186316 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione CAS No. 923267-81-6

1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione

Cat. No.: B14186316
CAS No.: 923267-81-6
M. Wt: 300.3 g/mol
InChI Key: ZCVBJZHEZPTRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione is an organic compound that features a naphthalene ring substituted with an ethenyl group and a phenylpropane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione typically involves multi-step organic reactions. One common method includes the regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the precise introduction of the naphthalene and phenylpropane-1,3-dione moieties under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing palladium-catalyzed coupling reactions such as Sonogashira coupling and desilylation reactions . These methods are optimized for high yield and purity, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, iodine(III) reagents, and triflic acid . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-substituted aromatic esters, while reduction could produce various reduced derivatives .

Scientific Research Applications

1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. For instance, the compound may interact with enzymes or receptors, influencing their activity and leading to downstream effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione is unique due to its specific combination of naphthalene and phenylpropane-1,3-dione moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

923267-81-6

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

1-(3-ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione

InChI

InChI=1S/C21H16O2/c1-2-15-12-17-10-6-7-11-18(17)19(13-15)21(23)14-20(22)16-8-4-3-5-9-16/h2-13H,1,14H2

InChI Key

ZCVBJZHEZPTRIR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=CC=CC=C2C(=C1)C(=O)CC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.